![molecular formula C10H13ClF3NO B3024419 2-[4-(Trifluoromethyl)phenoxy]propylamine CAS No. 886763-49-1](/img/structure/B3024419.png)
2-[4-(Trifluoromethyl)phenoxy]propylamine
描述
2-[4-(Trifluoromethyl)phenoxy]propylamine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology . The compound is known for its trifluoromethyl group, which imparts unique chemical properties.
生化分析
Biochemical Properties
2-[4-(Trifluoromethyl)phenoxy]propylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules . This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and mechanisms.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to modulate the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization . Additionally, it can impact cell signaling by interacting with membrane-bound receptors, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of enzymes involved in neurotransmitter degradation, thereby increasing the levels of certain neurotransmitters in the synaptic cleft . This mechanism is crucial for its potential therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for consistent experimental results . Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on gene expression and cellular metabolism over prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to modulate biochemical pathways without causing significant toxicity . At higher doses, adverse effects such as neurotoxicity and metabolic disturbances have been observed. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This interaction can affect the metabolic flux and levels of various metabolites, influencing overall cellular metabolism. Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution pattern is crucial for its efficacy and safety in experimental and therapeutic contexts.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in modulating biochemical pathways and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenoxy]propylamine typically involves the reaction of 4-(trifluoromethyl)phenol with 2-bromopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
化学反应分析
Types of Reactions
2-[4-(Trifluoromethyl)phenoxy]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学研究应用
2-[4-(Trifluoromethyl)phenoxy]propylamine has several scientific research applications:
作用机制
The mechanism of action of 2-[4-(Trifluoromethyl)phenoxy]propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to various biochemical effects . The compound can modulate signaling pathways and enzymatic activities, making it valuable in research and potential therapeutic applications .
相似化合物的比较
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group, used in similar research applications.
(S)-Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Uniqueness
2-[4-(Trifluoromethyl)phenoxy]propylamine is unique due to its specific structure, which combines a trifluoromethyl group with a phenoxy and propylamine moiety. This unique combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
886763-49-1 |
|---|---|
分子式 |
C10H13ClF3NO |
分子量 |
255.66 g/mol |
IUPAC 名称 |
2-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-7(6-14)15-9-4-2-8(3-5-9)10(11,12)13;/h2-5,7H,6,14H2,1H3;1H |
InChI 键 |
CEGHHSZETOZQBR-UHFFFAOYSA-N |
SMILES |
CC(CN)OC1=CC=C(C=C1)C(F)(F)F |
规范 SMILES |
CC(CN)OC1=CC=C(C=C1)C(F)(F)F.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


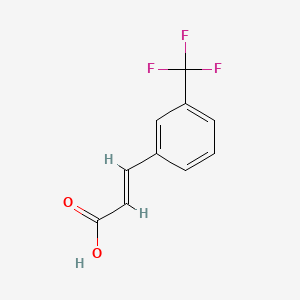
![6-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B3024341.png)
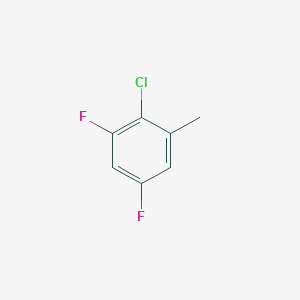
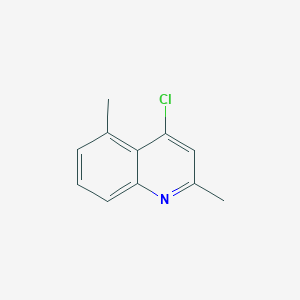
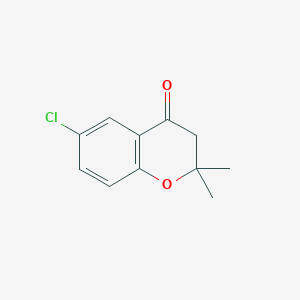



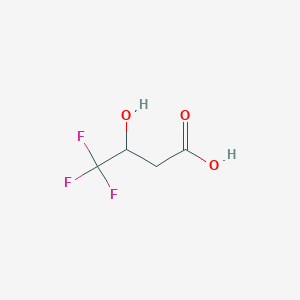
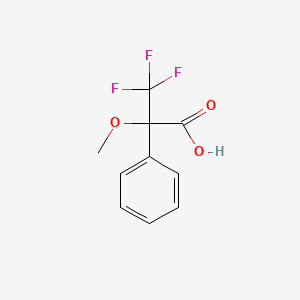
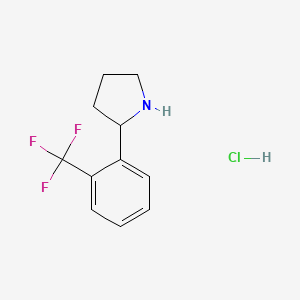
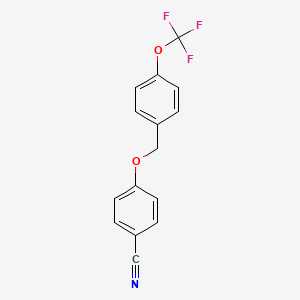
![2-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B3024358.png)
![2-[2-(Trifluoromethyl)phenyl]morpholine](/img/structure/B3024359.png)
